molecular formula C14H20ClN3 B2953523 4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353953-90-8

4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No.: B2953523
CAS No.: 1353953-90-8
M. Wt: 265.79
InChI Key: OVZRVJKFCVSJNN-UHFFFAOYSA-N
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Description

4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzonitrile group attached to a piperidine ring, which is further substituted with an aminomethyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminomethylpiperidine and 4-(bromomethyl)benzonitrile.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Catalysts: A base such as triethylamine (TEA) or potassium carbonate (K2CO3) is often used to facilitate the nucleophilic substitution reaction.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or piperidine moieties.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.

  • Substitution: Strong nucleophiles such as sodium cyanide (NaCN) or azide (NaN3) are used under basic conditions.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives or piperidine-4-carboxylic acid.

  • Reduction Products: 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzylamine.

  • Substitution Products: Various substituted benzonitriles or piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • 4-(Aminomethyl)piperidine: A closely related compound with applications in drug synthesis.

  • 4-(Aminomethyl)benzylamine: Another derivative used in organic synthesis and medicinal chemistry.

This compound's versatility and potential make it a valuable asset in various scientific and industrial fields. Its unique structure and reactivity profile offer opportunities for innovation and advancement in multiple domains.

Properties

IUPAC Name

4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17;/h1-4,13H,5-8,10-11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZRVJKFCVSJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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